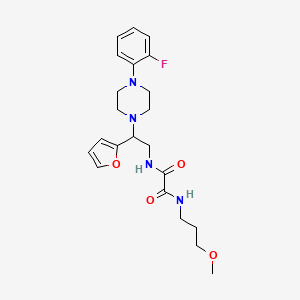

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide

Description

This compound features a piperazine core substituted with a 2-fluorophenyl group at the 4-position, a furan-2-yl moiety, and an oxalamide bridge linking to a 3-methoxypropyl chain. The 2-fluorophenyl group may enhance receptor binding selectivity, while the furan and methoxypropyl groups influence solubility and pharmacokinetics.

Properties

IUPAC Name |

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(3-methoxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN4O4/c1-30-14-5-9-24-21(28)22(29)25-16-19(20-8-4-15-31-20)27-12-10-26(11-13-27)18-7-3-2-6-17(18)23/h2-4,6-8,15,19H,5,9-14,16H2,1H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKIWIKWLMRILJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

- Piperazine Ring : Often associated with central nervous system (CNS) activity.

- Fluorophenyl Group : Enhances electronic properties and may influence biological interactions.

- Furan Ring : Contributes to the compound's pharmacological profile.

- Oxalamide Functional Group : Known for diverse biological activities.

The molecular formula of the compound is , with a molecular weight of 456.5 g/mol .

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

- Neuropharmacological Effects : The piperazine moiety is linked to potential neuroprotective and analgesic effects, making the compound a candidate for treating neurological disorders .

- Inhibition of Transporters : Similar compounds have been shown to inhibit equilibrative nucleoside transporters (ENTs), which play crucial roles in nucleotide synthesis and adenosine regulation. This inhibition can affect cellular signaling pathways relevant in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that derivatives of the compound exhibit selective inhibition against specific targets. For example, FPMINT analogues, which share structural similarities with this compound, were shown to selectively inhibit ENT2 over ENT1, suggesting a targeted approach in drug design .

Case Studies

Several studies have explored the biological activity of related compounds:

- Neuroprotective Effects : A study on piperazine derivatives highlighted their potential in reducing neuroinflammation and providing neuroprotection in models of neurodegenerative diseases .

- Antitumor Activity : Compounds with similar structural frameworks have been evaluated for their antitumor properties, showing promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .

Data Table of Related Compounds

| Compound Name | CAS Number | Key Structural Features | Biological Activity |

|---|---|---|---|

| N1-Ethyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide | 877632-X | Fluorophenyl group | Neuroprotective, anti-inflammatory |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | 35264969 | Piperazine ring | ENT inhibition |

| N1-(2-(4-(bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(3-methoxypropyl)oxalamide | 877632-Y | Bromophenyl group | Antitumor effects |

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences among analogs:

Impact of Fluorophenyl Position

- Ortho vs. Para Substitution : The target compound’s 2-fluorophenyl group (ortho) introduces steric hindrance and electronic effects distinct from the para-substituted analog . Ortho-substituted fluorophenyl groups may reduce receptor binding affinity compared to para-substituted derivatives due to spatial constraints, as observed in other piperazine-based ligands .

Heterocyclic Group Differences

- Furan-2-yl vs. Pyridine-containing analogs (e.g., ) may exhibit stronger hydrogen-bonding interactions due to nitrogen’s lone pairs, altering receptor selectivity.

N2 Substituent Effects

Analytical Challenges

Isomeric differentiation (e.g., ortho vs. para fluorophenyl) requires advanced techniques like HPLC-MS or NMR, as misidentification risks are significant . For example, para-substituted analogs may co-elute with ortho derivatives in standard chromatographic systems, necessitating orthogonal methods for confirmation .

Research Findings and Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

- Receptor Binding : Piperazine derivatives often target 5-HT1A/2A or D2 receptors. The 2-fluorophenyl group may modulate selectivity, as para-substituted analogs show higher affinity in some serotonin receptor subtypes .

- Metabolic Stability : Methoxyalkyl substituents (e.g., 3-methoxypropyl) may increase hepatic clearance compared to nitroaryl groups, which are metabolically resistant but prone to forming reactive intermediates .

- Solubility and Bioavailability : The furan-2-yl group’s lipophilicity may limit aqueous solubility, whereas pyridine analogs (e.g., ) could exhibit better dissolution profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?

- Methodology :

- Stepwise synthesis : Use coupling reagents like HBTU or BOP in anhydrous THF to facilitate amide bond formation between the furan-2-yl-ethyl-piperazine intermediate and the 3-methoxypropyl-oxalamide moiety .

- Purification : Employ silica gel column chromatography (e.g., ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carbonyl reactant) and reaction times (12–24 hours) to maximize output .

Q. How should researchers characterize this compound’s structural integrity?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for the 2-fluorophenyl group (δ ~7.1–7.4 ppm for aromatic protons), furan ring (δ ~6.3–7.6 ppm), and piperazine NH (δ ~2.5–3.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~495 g/mol) .

- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Receptor binding assays : Screen for affinity at serotonin (5-HT1A/2A) or dopamine D2 receptors using radioligand displacement (e.g., [³H]spiperone for D2). Include positive controls (e.g., aripiprazole) .

- Cytotoxicity testing : Use MTT assays on HEK-293 or HepG2 cell lines at 10–100 µM concentrations to assess safety margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.